
3-(Azidopropyl)triethoxysilane
Overview
Description
3-(Azidopropyl)triethoxysilane is a useful research compound. Its molecular formula is C9H21N3O3Si and its molecular weight is 247.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(Azidopropyl)triethoxysilane (AzTES) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of bioconjugation and drug delivery. This article explores its biological activity, synthesis methods, and relevant case studies.
This compound is characterized by the presence of an azido group (-N₃) attached to a propyl chain linked to triethoxysilane. The synthesis typically involves the reaction of triethoxysilane with azidopropanol under controlled conditions, often utilizing click chemistry techniques for functionalization.
Property | Description |
---|---|
Molecular Formula | C₉H₁₉N₃O₃Si |
Molecular Weight | 239.35 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of AzTES primarily revolves around its use in surface functionalization and bioconjugation processes. Its azido group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various biomolecules to surfaces.
Case Studies and Applications
- Peptide Immobilization : A study demonstrated that using AzTES for surface preparation significantly improved the specificity of peptide immobilization for single-molecule fluorosequencing experiments. By eliminating amines on the surface, researchers achieved a higher level of C-terminally bound peptides, enhancing experimental outcomes .
- Cellulose Functionalization : Another research focused on the covalent linkage of AzTES to cellulose surfaces under aqueous conditions, which preserved the structural integrity of cellulose while introducing azido functionalities. This method showed promise for developing advanced materials with tailored properties .
- Drug Delivery Systems : AzTES has been explored in drug delivery systems due to its ability to form stable siloxane networks. These networks can encapsulate therapeutic agents, providing controlled release profiles and improved bioavailability .
Mechanistic Insights
The interaction between AzTES and biological systems is largely attributed to its azido functionality, which can engage in bioorthogonal reactions. This property is particularly valuable in the development of targeted therapies and imaging agents.
Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
3-APTES has the molecular formula and a molecular weight of approximately 247.37 g/mol. The compound features three ethoxy groups that facilitate bonding with inorganic surfaces, while the azide group enables selective functionalization through click chemistry reactions.
Surface Modification
3-APTES is primarily used for modifying surfaces to enhance adhesion between organic and inorganic materials. Its ability to form stable organic layers on various substrates is crucial in several fields:
- Silica and Metal Oxides : 3-APTES can bond to silica, titanium dioxide, and other metal oxides, improving their surface properties for applications in catalysis and sensor technology .
- Cellulose Surfaces : Recent studies have demonstrated a protocol for covalently linking 3-APTES to cellulose surfaces under aqueous conditions, preserving the structural integrity of the cellulose while enhancing its functionality .
Substrate Type | Application | Reference |
---|---|---|
Silica | Surface functionalization | |
Metal Oxides | Catalysis enhancement | |
Cellulose | Biocompatible coatings |
Biomolecule Immobilization
The azide functionality of 3-APTES allows for the covalent attachment of biomolecules such as proteins, enzymes, and nucleic acids. This application is particularly valuable in biosensor development and tissue engineering:
- Biosensors : By immobilizing antibodies or enzymes onto modified surfaces, researchers can create sensitive biosensors for detecting specific analytes.
- Tissue Engineering : 3-APTES-modified scaffolds can promote cell attachment and proliferation, making them suitable for regenerative medicine applications .
Click Chemistry
3-APTES is an excellent candidate for click chemistry due to its azide group, which can react with alkynes to form stable covalent bonds. This property is utilized in various applications:
- Polymer Functionalization : It can be used to introduce functional groups into polymers, enhancing their properties for specific applications .
- Nanoparticle Synthesis : The compound facilitates the immobilization of discrete complexes onto nanoparticle surfaces, thereby modifying their catalytic properties or creating targeted drug delivery systems .
Case Study 1: Surface Functionalization of Silica Nanoparticles
A study investigated the use of 3-APTES for modifying silica nanoparticles to enhance their stability and reactivity. The results showed that nanoparticles functionalized with 3-APTES exhibited improved colloidal stability and were effective carriers for drug delivery systems .
Case Study 2: Aqueous Silanization Protocol
Researchers developed an innovative aqueous silanization protocol using 3-APTES to modify cellulose surfaces without altering their structure. This method demonstrated that 3-APTES could effectively bind to cellulose fibers while maintaining their hydrophilicity and mechanical properties .
Safety Considerations
While 3-APTES offers numerous benefits in research applications, it is essential to handle this compound with caution due to its hazardous nature. Proper safety protocols should be followed, including using personal protective equipment (PPE) such as gloves and goggles when working with this material.
Q & A
Basic Research Questions
Q. How is 3-(azidopropyl)triethoxysilane used to functionalize silica nanoparticles (SiNPs) for click chemistry applications?
Methodological Answer: Silica nanoparticles are functionalized via silanization. First, SiNPs are dispersed in acetonitrile containing triethylamine (Et₃N) to deprotonate surface hydroxyl groups. This compound is then added, where the ethoxysilane groups hydrolyze and covalently bind to SiNPs, forming azide-terminated surfaces (SiNPs-AZ). Excess reagents are removed via centrifugation and ethanol washing . The azide groups enable subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynated probes (e.g., fluorescent dyes, biomolecules) .
Q. What solvents and conditions are optimal for silanization with this compound?
Methodological Answer: Acetonitrile (ACN) is commonly used due to its polarity and compatibility with triethylamine, which catalyzes silanol condensation . For temperature-sensitive substrates, reactions proceed at room temperature. However, for robust substrates like silica microparticles, heating in dimethylformamide (DMF) at 80°C enhances monolayer formation by promoting covalent Si-O-Si linkages . Post-reaction, thorough ethanol washing is critical to remove unreacted silane .
Q. How is the success of azide functionalization confirmed experimentally?
Methodological Answer: X-ray photoelectron spectroscopy (XPS) is the gold standard. The Si 2p spectrum shows two peaks: the original SiO₂ peak at 103.1 eV and a new peak at 101.7 eV, corresponding to Si-O-R (R = azidopropyl) . Additionally, the C 1s spectrum reveals increased C-N contributions (~286.3 eV) from azide groups. Fourier-transform infrared spectroscopy (FTIR) can also detect the characteristic azide stretch (~2100 cm⁻¹) .
Advanced Research Questions
Q. How do solvent choice and reaction temperature affect the density of azide groups on functionalized surfaces?
Methodological Answer: Solvent polarity and temperature influence silane hydrolysis and grafting density. Polar aprotic solvents (e.g., ACN, DMF) stabilize the transition state during silanol condensation, increasing grafting efficiency . Elevated temperatures (e.g., 80°C in DMF) reduce multilayer formation by accelerating solvent evaporation, favoring monolayer coverage. However, excessive heat may degrade the azide group. Comparative studies using XPS and contact angle measurements are recommended to optimize conditions .
Q. What are the stability considerations for azide-functionalized surfaces under ambient and aqueous conditions?
Methodological Answer: Azide groups are moisture-sensitive and degrade via hydrolysis, particularly in acidic/basic conditions. Storage at -20°C under inert gas (N₂/Ar) minimizes decomposition . For aqueous applications (e.g., biofunctionalization), azide stability is enhanced by performing click reactions rapidly or using stabilized Cu(I) ligands (e.g., TBTA) to accelerate CuAAC . Long-term stability tests via XPS or FTIR are advised to assess azide retention .
Q. How can conflicting data on silanization protocols (e.g., solvent vs. temperature) be reconciled?
Data Contradiction Analysis: Discrepancies arise from substrate-specific reactivity. For example:
- Silica nanoparticles : Room-temperature silanization in ACN prevents aggregation and preserves azide integrity .
- Cellulose sheets : DMF at 80°C improves penetration into fibrous structures, enhancing functionalization .
- Microparticles : High-temperature DMF ensures covalent bonding without azide degradation . Researchers should tailor protocols to substrate porosity, surface hydroxyl density, and thermal stability, validated by XPS .
Q. What are the challenges in applying this compound to non-silica substrates (e.g., bacterial cellulose)?
Methodological Answer: Non-silica substrates (e.g., cellulose) require surface pre-treatment to generate hydroxyl groups. For bacterial cellulose (BC), acid hydrolysis or plasma oxidation introduces -OH sites. Silanization then proceeds similarly, but solvent selection is critical—DMF or ethanol is preferred over ACN for hydrophilic substrates . Post-functionalization, CuAAC efficiency depends on azide accessibility, which can be quantified via fluorescence labeling and confocal microscopy .
Q. Methodological Best Practices
- Storage : Store this compound at -20°C in sealed, desiccated vials under N₂/Ar to prevent hydrolysis .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
- Characterization : Combine XPS, FTIR, and elemental analysis (e.g., nitrogen content) to quantify azide grafting density .
Properties
IUPAC Name |
3-azidopropyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNCWQATZVOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=[N+]=[N-])(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003292 | |
Record name | (3-Azidopropyl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83315-69-9 | |
Record name | (3-Azidopropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83315-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Azidopropyl)triethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083315699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Azidopropyl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(azidopropyl)triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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